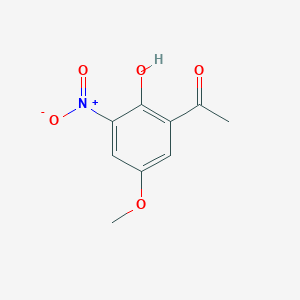
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone
Overview
Description
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Charge Density Analysis
A study conducted by Hibbs et al. (2003) examined the total experimental charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data. This research revealed detailed insights into the intra- and intermolecular bonding features of the molecule, highlighting its potential for understanding pi-delocalization in molecular structures (Hibbs, Overgaard, & Piltz, 2003).
Antibacterial Activity
Parekh and Desai (2006) investigated the antibacterial properties of thiosemicarbazones derived from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanone], indicating its use in synthesizing compounds with significant antibacterial activity against various bacteria (Parekh & Desai, 2006).
Phase Equilibrium Studies
Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone was performed by Li et al. (2019), contributing to the understanding of the crystallization and separation processes of similar nitrophenyl ethanones (Li et al., 2019).
Platelet Aggregation Inhibitory Activity
Akamanchi et al. (1999) synthesized derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-5-methoxyphenyl)ethanone, and screened them as inhibitors of platelet aggregation. This research provides insights into the potential therapeutic uses of these compounds (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Synthesis and Reactivity of Compounds
Various studies have focused on the synthesis and reactivity of compounds derived from or related to 1-(2-hydroxy-5-methoxy-3-nitrophenyl)ethanone. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using similar compounds, contributing to the understanding of their structural and antimicrobial properties (Chai et al., 2017). Additionally, Kadrić et al. (2014) conducted targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, exploring their cytotoxic activity and fluorescence properties (Kadrić et al., 2014).
properties
IUPAC Name |
1-(2-hydroxy-5-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)7-3-6(15-2)4-8(9(7)12)10(13)14/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSCOLEARDZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



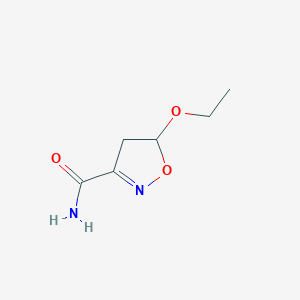
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)
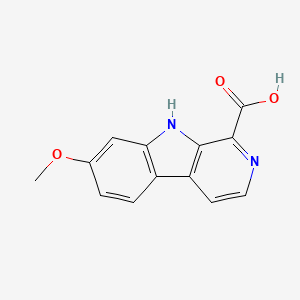
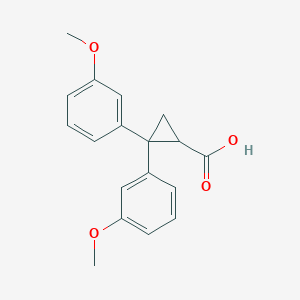
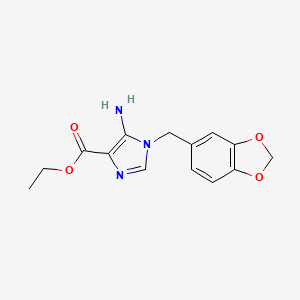


![N'~1~-hydroxy-2-[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]ethanimidamide](/img/structure/B7829149.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)
![3-[3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7829170.png)
![4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid](/img/structure/B7829188.png)
![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)